molecular formula C23H47N5O18S B7803266 Paromomycin sulfate CAS No. 7205-49-4

Paromomycin sulfate

Cat. No. B7803266
CAS RN: 7205-49-4
M. Wt: 713.7 g/mol
InChI Key: LJRDOKAZOAKLDU-UDXJMMFXSA-N
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Description

Molecular Structure Analysis

The molecular formula of Paromomycin sulfate is C23H47N5O18S . Its molecular weight is 713.7 g/mol . The structural formula of Paromomycin sulfate is complex and involves multiple hydroxyl, amino, and hydroxymethyl groups .


Chemical Reactions Analysis

Paromomycin sulfate has been studied for impurity profiling using a highly sensitive liquid chromatographic method combined with online ion suppression to remove interfering anions and mass spectrometry . The chemical structures of 19 impurities were elucidated .


Physical And Chemical Properties Analysis

Paromomycin sulfate is soluble in water and stable to heat over a wide pH range . It is a white, amorphous, stable, water-soluble product .

Scientific Research Applications

Antibiotic Production

Paromomycin is a 2-deoxystreptamine aminocyclitol aminoglycoside antibiotic with broad-spectrum activity against Gram-negative, Gram-positive bacteria, and many protozoa . It is produced by Streptomyces rimosus subsp. paromomycinus NRRL 2455 through solid-state fermentation . This method has gained attention due to its numerous advantages over submerged liquid fermentation, including cost reduction of raw materials, less energy consumption, and less wastewater discharge .

Treatment of Leishmaniasis

Paromomycin sulfate (PM) is used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus . PM is an aminoglycoside antibiotic used intravenously and topically with leishmanicidal activity . Current treatments include PM in ointments or creams for topical administration and PM solution for intramuscular administration .

RNA-binding Ligand

Paromomycin sulfate salt has been used as an RNA-binding ligand . It interacts with aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules .

Inhibition of Dicer Binding

Paromomycin sulfate salt interacts with aptamers to prevent the binding (and cutting) of dicer to RNA duplex . Dicer is an enzyme that plays a crucial role in the RNA interference pathway, where it cleaves double-stranded RNA into small interfering RNAs .

Optimization of Antibiotic Production

Research has been conducted to optimize the production of Paromomycin. For instance, a study found that the maximum Paromomycin concentration was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media . The study also optimized environmental conditions, resulting in a 4.3-fold enhancement in Paromomycin concentration .

Treatment of Protozoal Infections

Paromomycin has proven to be effective against many protozoal infections, including noninvasive amebiasis and giardiasis, when other agents are contraindicated .

Mechanism of Action

Target of Action

Paromomycin sulfate is an aminoglycoside antibiotic that primarily targets protozoa , especially E. histolytica . It is believed to act against both the trophozoite and encysted forms of Entamoeba . The drug also has antibacterial activity against normal and pathogenic organisms in the gastrointestinal (GI) tract .

Mode of Action

Paromomycin sulfate inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes, which are composed of two subunits, a large subunit (50s) and a small (30s) subunit, forming a 70s ribosomal subunit . tRNA binds to the top of this ribosomal structure . Paromomycin increases the error rate in ribosomal translation by binding to an RNA loop, expelling residues A1492 and A1493, which are involved in the detection of correct Watson-Crick pairing between the codon and anti-codon .

Biochemical Pathways

Paromomycin sulfate affects the protein synthesis pathway in bacteria and protozoa. By binding to the 16S ribosomal RNA, it disrupts the normal function of the ribosome, leading to the production of defective polypeptide chains . This continuous production of defective proteins eventually leads to bacterial death .

Pharmacokinetics

Paromomycin sulfate is poorly absorbed after oral administration, with almost 100% of the drug recoverable in the stool

Result of Action

The primary result of paromomycin sulfate’s action is the death of targeted bacteria and protozoa. By inhibiting protein synthesis, the drug prevents these organisms from producing essential proteins, leading to their death . This results in the treatment of acute and chronic intestinal amebiasis .

Action Environment

The action of paromomycin sulfate is influenced by the environment within the GI tract. Since the drug is poorly absorbed, its action is localized primarily to the GI tract . Therefore, factors such as pH and the presence of other substances in the GI tract could potentially influence the drug’s action.

Safety and Hazards

Paromomycin sulfate is mildly toxic by ingestion and can be poisonous by intravenous, subcutaneous, and intramuscular routes . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UDXJMMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7205-49-4, 7542-37-2 (Parent)
Record name D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
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DSSTOX Substance ID

DTXSID601335979
Record name Paromomycin, sulfate (1:1)
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Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paromomycin sulfate

CAS RN

1263-89-4, 7205-49-4
Record name Paromomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source EPA DSSTox
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Record name Paromomycin sulphates
Source European Chemicals Agency (ECHA)
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Record name PAROMOMYCIN SULFATE
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Q & A

Q1: What is the primary mechanism of action of paromomycin sulfate?

A1: Paromomycin sulfate is an aminoglycoside antibiotic that exerts its effect by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This binding leads to misreading of the genetic code and the production of non-functional proteins, ultimately resulting in bacterial cell death. []

Q2: The research mentions paromomycin sulfate's ability to inhibit neutrophil activity. What are the downstream effects of this inhibition?

A2: Paromomycin sulfate has been shown to reduce the secretion of pro-inflammatory cytokines IL-8 and TNF-alpha by neutrophils. [] This inhibition of inflammatory factor release suggests potential therapeutic applications in inflammatory diseases where these cytokines play a significant role. []

Q3: What is the molecular formula and weight of paromomycin sulfate?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of paromomycin sulfate. You can find this information in comprehensive chemical databases like PubChem or ChemSpider.

Q4: Does paromomycin sulfate possess any catalytic properties?

A4: The provided research abstracts do not indicate any intrinsic catalytic properties of paromomycin sulfate. Its primary mode of action relies on binding and interfering with biological targets rather than catalyzing chemical reactions.

Q5: Have computational methods been employed to study paromomycin sulfate and its interactions?

A5: Yes, molecular docking studies have been utilized to investigate the binding of paromomycin sulfate to DNA. [] These simulations provide insights into the potential binding mode and affinity of the drug to its target. []

Q6: Is there any research exploring the structure-activity relationship of paromomycin sulfate and its analogs?

A6: While the provided abstracts don't delve into specific structure-activity relationship studies for paromomycin sulfate, they highlight its structural similarity to neomycin. [] Comparative studies on serum levels and urinary excretion between paromomycin and neomycin suggest differences in their pharmacokinetic profiles, potentially attributed to structural variations. []

Q7: What are the common formulations of paromomycin sulfate, and how do they affect its stability and bioavailability?

A7: Paromomycin sulfate has been formulated in various forms, including topical ointments, creams, and more recently, liposomal formulations. [, , ] Encapsulating paromomycin sulfate in liposomes has been shown to enhance its skin permeation and bioavailability for topical treatment of cutaneous leishmaniasis. []

Q8: How is paromomycin sulfate absorbed, distributed, metabolized, and excreted in the body?

A8: Research indicates that orally administered paromomycin sulfate exhibits limited systemic absorption. [, ] Studies in humans have shown that peak serum levels are achieved within 1-2 hours after oral administration, with a relatively short half-life of around 2.6 hours. [, ] Urinary excretion of paromomycin sulfate is low, with less than 1% of the administered dose recovered in urine within 32 hours. [, ] This suggests that a significant portion of the drug is likely excreted unchanged in the feces.

Q9: What is the evidence for the efficacy of paromomycin sulfate in treating leishmaniasis?

A9: Multiple studies highlight the efficacy of paromomycin sulfate, particularly in topical formulations, against cutaneous leishmaniasis. [, , , ] Its efficacy is attributed to its ability to directly target and eliminate the Leishmania parasites within the skin lesions. [, , , ]

Q10: Are there any known mechanisms of resistance to paromomycin sulfate in bacteria or protozoa?

A10: Research indicates that resistance to paromomycin sulfate, particularly in bacteria, can arise from mutations in ribosomal proteins or through enzymatic inactivation of the drug. [] One study specifically mentions a higher frequency of paromomycin resistance in Escherichia coli, Enterococcus faecicum, and Staphylococcus aureus isolates from turkeys treated with paromomycin sulfate for the prevention of blackhead (Histomoniasis). []

Q11: What strategies are being explored to improve the targeted delivery of paromomycin sulfate?

A11: Liposomal formulations have shown promise in enhancing the delivery of paromomycin sulfate to macrophages, which are the primary target cells for Leishmania parasites. [] This targeted delivery approach aims to improve drug efficacy while minimizing potential side effects. []

Q12: What analytical methods are commonly employed for the detection and quantification of paromomycin sulfate?

A12: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as pulsed amperometric detection (PAD) and mass spectrometry (MS), is widely used for analyzing paromomycin sulfate and its impurities. [, ]

Q13: What is known about the environmental fate and potential ecological impact of paromomycin sulfate?

A13: The provided research abstracts do not provide information about the environmental impact and degradation of paromomycin sulfate.

Q14: Are there studies investigating the dissolution and solubility of paromomycin sulfate in different media?

A14: While the provided abstracts do not delve into specific dissolution and solubility studies, one research abstract mentions the optimization of a colorimetric method for determining paromomycin sulfate concentration. [] This optimization likely involved understanding the drug's solubility and behavior in the chosen media to ensure accurate and reliable quantification. []

Q15: What quality control measures are crucial for ensuring the safety and efficacy of paromomycin sulfate formulations?

A15: Quality control measures for paromomycin sulfate formulations likely encompass various aspects, including:

  • Raw material testing: Ensuring the purity and identity of paromomycin sulfate starting material. []
  • Manufacturing process control: Implementing rigorous controls during formulation and manufacturing to maintain consistent product quality. []
  • Finished product testing: Verifying that the final product meets predetermined specifications for potency, purity, and stability. [, ]

Q16: Is there evidence of paromomycin sulfate inducing immune responses or interacting with drug transporters and metabolizing enzymes?

A16: The provided research abstracts do not directly address the immunogenicity, drug transporter interactions, or drug-metabolizing enzyme interactions of paromomycin sulfate.

Q17: What is known about the biocompatibility and biodegradability of paromomycin sulfate?

A17: The provided research abstracts do not specifically address the biocompatibility and biodegradability of paromomycin sulfate.

Q18: What are the main alternatives to paromomycin sulfate for the treatment of the diseases it is commonly used for?

A18: Alternatives to paromomycin sulfate vary depending on the specific disease being treated.

  • For cutaneous leishmaniasis, alternatives include:
    • Sodium stibogluconate (Pentavalent antimony): A first-line treatment option for various forms of leishmaniasis, but its use can be limited by toxicity and the emergence of resistance. []
    • Amphotericin B: A potent antifungal medication also effective against Leishmania parasites, but it can cause significant side effects. []
  • For intestinal amoebiasis, alternatives include:
    • Metronidazole: A nitroimidazole antibiotic effective against various anaerobic bacteria and protozoa, including Entamoeba histolytica. []

Q19: How has the research on paromomycin sulfate evolved over time?

A19: While the provided abstracts offer a glimpse into the various applications of paromomycin sulfate, they do not provide a comprehensive historical overview of its research evolution.

Q20: Are there any notable cross-disciplinary applications of paromomycin sulfate beyond its traditional uses?

A20: One interesting avenue of research highlighted in the abstracts involves the use of paromomycin sulfate in combination with interleukin-12 (IL-12) for the treatment of cutaneous leishmaniasis. [] This approach combines the direct anti-parasitic activity of paromomycin sulfate with the immunomodulatory properties of IL-12, aiming to enhance treatment efficacy and reduce relapse rates. []

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